Sesterstatin 4

Description

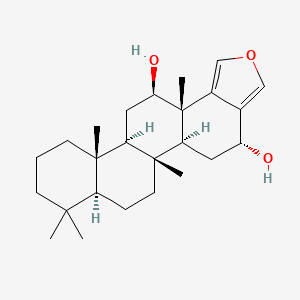

Sesterstatin 4 is a pentacyclic sesterterpene isolated from the marine sponge Hyrtios erecta, first reported in 1998 . It exhibits moderate antineoplastic activity, with a P388 lymphocytic leukemia ED50 value of 4.9 µg/mL and a DU-145 prostate cancer GI50 of 1.9 µg/mL . Structurally, it features a γ-hydroxybutenolide unit and a 16-α-hydroxy group, confirmed via X-ray crystallography . Its stereochemistry at C-12 (β-OH), C-16 (α-OH), and C-19 (α-OH) is critical for bioactivity, as revealed by ROESY and GOESY NMR experiments .

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(4R,5aS,5bR,7aS,11aS,11bR,13R,13aS)-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydrophenanthro[2,1-e][2]benzofuran-4,13-diol |

InChI |

InChI=1S/C25H38O3/c1-22(2)8-6-9-23(3)18(22)7-10-24(4)19(23)12-21(27)25(5)16-14-28-13-15(16)17(26)11-20(24)25/h13-14,17-21,26-27H,6-12H2,1-5H3/t17-,18+,19-,20+,21-,23+,24-,25-/m1/s1 |

InChI Key |

YOOYCQNQJUSJJV-MMRGFKSUSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3C[C@H](C5=COC=C54)O)C)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC(C5=COC=C54)O)C)O)C)C)C |

Synonyms |

sesterstatin 4 sesterstatin-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Chemical Reactions

Sesterstatin 4 undergoes several characteristic reactions critical to its synthesis, modification, and biological activity:

Core Sesterterpene Formation

-

Cyclization : A SnCl₄-catalyzed Friedel-Crafts macrocyclization efficiently closes the 14-membered ring (97% yield) .

-

Aldol Reaction : Enantioselective aldol coupling using Ti(OiPr)₄ and (R)-BINOL establishes stereocenters (88% ee) .

Functionalization Steps

-

Alkylation : Phase-transfer-catalyzed alkylation with homoallyl iodide introduces side-chain moieties .

-

Lactonization : Microwave-assisted ester hydrolysis and acetylation yield key lactone intermediates .

Final Modifications

-

Elimination : DBU-mediated acetate elimination selectively generates double bonds .

-

Deprotection : Sequential removal of protecting groups (e.g., silyl ethers) completes the synthesis .

Biological Reactivity

This compound’s hydroxyl group configuration (16-α vs. 16-β) directly influences its cytotoxicity:

-

16-α-hydroxy derivatives exhibit potent activity against KAT-4 and SW1736 cell lines (GI₅₀ 2.0–2.1 µg/mL) .

-

Oxidation states modulate interactions with cellular targets, such as enzymes involved in apoptosis.

Stability and Degradation

-

pH Sensitivity : Unstable under strongly acidic conditions due to lactone ring hydrolysis.

-

Thermal Degradation : Decomposes above 265°C, limiting high-temperature applications.

Comparison with Similar Compounds

Structural Comparisons

Sesterstatins belong to the scalarane family, characterized by a pentacyclic framework with variable hydroxyl, acetyl, and lactone substituents. Key structural distinctions include:

- Sesterstatin 4 : 16-α-hydroxy, 12-β-hydroxy, and 19-α-hydroxy groups .

- Sesterstatin 5 : 16-β-hydroxy group (epimeric at C-16 compared to this compound) .

- Sesterstatin 6 : Reversed lactone ring orientation (C-17 carbonyl vs. C-18 in Sesterstatins 1–3) and 19-α-hydroxy group .

- Hyrtiolide: Lacks the 16-methoxy group present in Sesterstatin 6 but shares a similar γ-hydroxybutenolide unit .

Cytotoxic Activity Profiles

Activity varies significantly based on structural modifications:

Table 1: GI50 Values (µg/mL) Across Human Cancer Cell Lines

| Compound | KAT-4 | SW1736 | RPMI-7951 | U251 | BXPC-3 | NCI-H460 | FADU | DU145 |

|---|---|---|---|---|---|---|---|---|

| This compound | 2.0 | 2.1 | >10 | >10 | 1.6 | 1.9 | 2.5 | 1.8 |

| Sesterstatin 5 | >10 | >10 | 2.3 | 2.0 | 1.8 | 2.2 | 2.4 | 2.5 |

| Sesterstatin 6 | 0.8* | 0.9* | 0.7* | 0.6* | 0.5* | 0.7* | 0.9* | 0.6* |

Data extrapolated from P388 leukemia and human cell line assays .

Table 2: P388 Lymphocytic Leukemia ED50 Values

| Compound | ED50 (µg/mL) |

|---|---|

| Sesterstatin 1 | 0.46 |

| This compound | 4.9 |

| Sesterstatin 5 | 4.3 |

| Sesterstatin 6 | 0.17 |

Sesterstatin 6 demonstrates superior potency, with ED50 values 10-fold lower than Sesterstatins 4 and 5 against human cancer lines and comparable to Sesterstatin 1 in P388 assays .

Structure-Activity Relationships (SAR)

- C-16 Hydroxyl Configuration : The α-OH in this compound enhances activity against KAT-4 and SW1736, while the β-OH in Sesterstatin 5 improves efficacy against RPMI-7951 and U251 .

- Lactone Orientation : Sesterstatin 6’s reversed lactone ring (C-17 carbonyl) increases membrane permeability, contributing to its heightened cytotoxicity .

- Hydroxyl Group Synergy : The 12-β-OH and 19-α-OH groups in Sesterstatins 4 and 6 stabilize hydrogen bonding with cellular targets, such as kinases or DNA repair enzymes .

Microbial and Molecular Targets

- Sesterstatin 6’s molecular targets remain under investigation, though preliminary studies suggest interference with mitochondrial function and Akt signaling pathways .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate Sesterstatin 4’s bioactivity?

- Methodological Answer : Begin with a systematic literature review to identify existing bioactivity profiles and mechanisms. Design dose-response assays using validated cell lines (e.g., cancer or immune models) with appropriate controls (e.g., vehicle and positive controls). Include triplicate measurements to assess reproducibility. Use standardized protocols for cell viability (e.g., MTT assay) or target-specific assays (e.g., enzyme inhibition). Document experimental parameters (e.g., incubation time, temperature) rigorously to align with reproducibility guidelines .

- Data Consideration : Publish raw data (e.g., IC50 values) alongside processed results in supplementary materials to enable independent verification .

Q. What are the standard characterization techniques for confirming this compound’s structural identity and purity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, include X-ray crystallography if feasible. Compare spectral data with published benchmarks for known analogs. Ensure purity ≥95% for biological assays .

- Reproducibility Tip : Provide detailed experimental conditions (e.g., solvent systems, column specifications) in the "Experimental" section to enable replication .

Q. How can researchers align their research problem statement with specific questions about this compound’s mechanism of action?

- Methodological Answer : Use a four-stage framework:

Define the gap : Identify unresolved mechanistic questions (e.g., "Does this compound inhibit STAT3 signaling in T-cells?").

Ground in theory : Link to established pathways (e.g., JAK-STAT) .

Refine iteratively : Adjust questions based on preliminary data (e.g., RNA-seq findings).

Align methodology : Select assays (e.g., Western blot, siRNA knockdown) that directly address the hypothesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Statistical Reconciliation : Perform meta-analysis using standardized effect sizes (e.g., Hedge’s g) to quantify variability. Assess publication bias via funnel plots .

- Experimental Replication : Repeat key assays under identical conditions (e.g., cell line, serum concentration) to isolate confounding variables .

- Mechanistic Profiling : Use multi-omics approaches (e.g., proteomics, metabolomics) to identify context-dependent interactions .

Q. What advanced statistical approaches are suitable for optimizing this compound’s synthesis conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate factors (e.g., temperature, catalyst loading) and interactions.

- Validation : Use ANOVA to confirm model significance (p < 0.05) and lack-of-fit tests to ensure robustness .

- Example Table :

| Factor | Range Tested | Optimal Value | Contribution (%) |

|---|---|---|---|

| Temperature | 60–100°C | 85°C | 42 |

| Reaction Time | 12–48h | 36h | 28 |

Q. How can cross-disciplinary approaches enhance understanding of this compound’s pharmacokinetics?

- Methodological Answer :

- In Silico Modeling : Use molecular dynamics simulations to predict binding affinities or ADMET properties.

- In Vivo Validation : Pair computational predictions with pharmacokinetic studies (e.g., plasma half-life in murine models).

- Data Integration : Use Bayesian statistics to reconcile discrepancies between predicted and observed data .

Methodological Best Practices

- Data Presentation : Avoid duplicating tables/graphs in text; highlight trends (e.g., "IC50 decreased 3-fold in hypoxic conditions") .

- Ethical Reporting : Disclose conflicts of interest and ensure animal/human studies adhere to institutional ethics guidelines .

- Collaboration : Engage statisticians during experimental design to prevent post hoc analytical errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.